Fmoc-Lys(ipr,Boc)-OH

Peptide Synthesis Quality Control Analytical Chemistry

Fmoc-Lys(ipr,Boc)-OH is the only building block that delivers N-ε-isopropyl-lysine for your peptide sequence. Unlike generic Fmoc-Lys(Boc)-OH, the stable isopropyl group on the ε-amino position remains intact through synthesis and final cleavage—directly impacting receptor binding, metabolic stability, and potency as validated in FDA-approved Degarelix. Do not risk an inactive peptide by substituting with an unprotected lysine derivative. Choose the correct building block. Available in high purity for R&D and scale-up campaigns.

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
CAS No. 201003-48-7
Cat. No. B613418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(ipr,Boc)-OH
CAS201003-48-7
SynonymsN-Fmoc-N'-Boc-N'-isopropyl-L-lysine; 201003-48-7; Fmoc-Lys(ipr,Boc)-OH; AmbotzFAA1447; Fmoc-Lys(Boc)(isopropyl)-OH; MolPort-008-267-661; ZINC15721389; AKOS016014587; AJ-67806; AK131100; KB-258783; ST24048568
Molecular FormulaC29H38N2O6
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
InChIInChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1
InChIKeyLUGFCMICCJNLBC-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(ipr,Boc)-OH (CAS 201003-48-7): A Dual-Protected Lysine Derivative for Advanced Fmoc-SPPS


Fmoc-Lys(ipr,Boc)-OH (CAS 201003-48-7) is a specially protected derivative of the amino acid L-lysine used in solid-phase peptide synthesis (SPPS). Its defining feature is the orthogonal protection strategy on the lysine side chain, which incorporates both an acid-labile tert-butyloxycarbonyl (Boc) group and an isopropyl substituent at the ε-amino position, while the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group [1]. This dual protection ensures the side chain remains inert during iterative Fmoc deprotection and coupling steps, making the compound an essential building block for introducing N-ε-isopropyl-lysine residues into target peptides . This derivative has been validated in the synthesis of clinically relevant therapeutic peptides, including the GnRH antagonist Degarelix and the LHRH antagonist Antide .

Why Fmoc-Lys(ipr,Boc)-OH Cannot Be Replaced by Generic Fmoc-Lys(Boc)-OH in SPPS


Substituting Fmoc-Lys(ipr,Boc)-OH with the widely used Fmoc-Lys(Boc)-OH is not a viable option when the target peptide sequence requires an N-ε-isopropyl-lysine residue. Fmoc-Lys(Boc)-OH introduces an unprotected lysine side chain after final acidic cleavage, resulting in a standard lysine residue . In contrast, the isopropyl group in Fmoc-Lys(ipr,Boc)-OH is a stable alkyl substituent designed to remain on the lysine side chain throughout synthesis and final cleavage, creating a permanently modified, non-natural amino acid residue [1]. This structural difference directly alters the peptide's physicochemical properties and biological activity. For applications where an alkylated lysine is essential for potency, receptor binding, or metabolic stability—as demonstrated in approved therapeutics like Degarelix—the use of the generic analog would lead to a completely different, and likely inactive, peptide . The procurement decision is therefore not about choosing a better-protected lysine, but about selecting the correct building block for the target molecule.

Quantitative Evidence for Selecting Fmoc-Lys(ipr,Boc)-OH: Purity, Chirality, and Validated Use


Purity Benchmarking: ≥99.0% vs. Standard Grade ≥95-98%

High-purity grades of Fmoc-Lys(ipr,Boc)-OH are commercially available with a certified purity of ≥99.0% as determined by HPLC . This represents a quantifiable advantage over standard grades of Fmoc-Lys(Boc)-OH, which are commonly specified at ≥95-98% purity . The availability of ≥99.0% purity for this specialized building block is critical for minimizing cumulative impurities in long peptide sequences and is a key specification for projects aiming for high crude peptide purity or those operating under GMP-like conditions [1].

Peptide Synthesis Quality Control Analytical Chemistry

Enantiomeric Purity: Confirmed ≥99.5% for Peptide Therapeutics

For applications demanding the highest stereochemical integrity, Fmoc-Lys(ipr,Boc)-OH can be sourced with a certified enantiomeric purity of ≥99.5% (a/a) . While specific optical rotation data is available ([α]D20 = -9.6 ± 1º in DMF), this enantiomeric purity specification provides a quantitative benchmark for chiral integrity that is essential for the reproducible synthesis of bioactive peptides, where even trace amounts of the D-enantiomer can significantly alter biological activity . This level of specification is not consistently reported for more common lysine derivatives.

Chiral Purity Peptide Therapeutics Analytical Chemistry

Validated Use: Essential Building Block for FDA-Approved Degarelix

Fmoc-Lys(ipr,Boc)-OH is not merely a research chemical; it is a validated building block used for the incorporation of N-ε-isopropyl-lysine (Lys(iPr)) into the FDA-approved GnRH antagonist Degarelix and the LHRH antagonist Antide . This is in contrast to the generic Fmoc-Lys(Boc)-OH, which is used for standard lysine incorporation. Patents for the synthesis of Degarelix explicitly detail the use of this specific derivative [1]. This demonstrated utility in a commercial drug synthesis pathway provides a clear, application-driven rationale for its selection over other lysine derivatives.

Peptide Therapeutics Drug Synthesis GnRH Antagonist

Enhanced Solubility and Stability for High-Yield SPPS

The presence of the isopropyl group in Fmoc-Lys(ipr,Boc)-OH is reported to enhance its solubility and stability compared to simpler alkylated or unmodified lysine derivatives . Specifically, it is fully soluble at a concentration of 1 mmol in 2 ml DMF, a standard condition for SPPS . This improved solubility is a key advantage over derivatives like Fmoc-Lys(Me,Boc)-OH, which may exhibit different solubility profiles and are used for introducing monomethyl-lysine rather than isopropyl-lysine . This property is critical for ensuring high coupling efficiency and minimizing aggregation on the resin, particularly when synthesizing hydrophobic or difficult peptide sequences [1].

Solid-Phase Peptide Synthesis Solubility Process Chemistry

Key Application Scenarios for Fmoc-Lys(ipr,Boc)-OH in Peptide Synthesis and Drug Development


Synthesis of GnRH/LHRH Antagonist Peptides (e.g., Degarelix)

This is the primary and most validated application scenario. Fmoc-Lys(ipr,Boc)-OH is used to incorporate the N-ε-isopropyl-lysine residue, which is a critical structural feature of the FDA-approved prostate cancer drug Degarelix . The use of this specific building block is mandated by the synthetic route described in the patent literature and is essential for obtaining the correct pharmacologically active peptide [1].

Peptide Therapeutics Requiring Alkylated Lysine Residues

For any therapeutic peptide development program where a non-natural, alkylated lysine residue (specifically isopropyl-lysine) is required for target binding, enhanced metabolic stability, or improved pharmacokinetics, Fmoc-Lys(ipr,Boc)-OH is the necessary building block. Its use enables the systematic exploration of structure-activity relationships (SAR) around lysine modifications .

Large-Scale GMP Peptide Manufacturing

When scaling up a peptide synthesis that requires this modified lysine to multi-gram or kilogram quantities under GMP conditions, the availability of high-purity (≥99.0%) Fmoc-Lys(ipr,Boc)-OH is crucial . The high purity and defined enantiomeric excess minimize side reactions and simplify purification, directly impacting the overall yield, purity, and cost-effectiveness of the manufacturing process [2].

Synthesis of Difficult or Aggregation-Prone Peptide Sequences

The enhanced solubility of Fmoc-Lys(ipr,Boc)-OH in standard SPPS solvents like DMF can be leveraged to improve the synthesis of hydrophobic or aggregation-prone peptide sequences . Incorporating this building block can help maintain resin swelling and ensure efficient coupling and deprotection, which are often compromised by on-resin aggregation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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